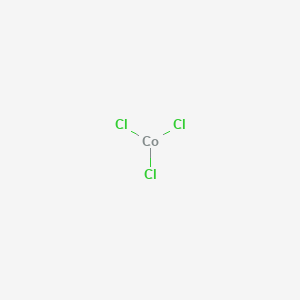

trichlorocobalt

Description

Properties

IUPAC Name |

trichlorocobalt | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Co/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKWPPTXWFKANS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Co](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Co | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065011 | |

| Record name | Cobalt chloride (CoCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10241-04-0 | |

| Record name | Cobalt trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10241-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt chloride (CoCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010241040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt chloride (CoCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt chloride (CoCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Bonding of Trichlorocobalt Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and bonding in compounds referred to as "trichlorocobalt." The term "this compound" can apply to three distinct classes of chemical entities: the simple inorganic salt Cobalt(III) chloride (CoCl₃), anionic trichlorocobaltate(II) complexes, and various cobalt(III) coordination complexes that feature three chloride anions as counter-ions. This guide will delve into the synthesis, crystal structure, and bonding characteristics of each of these classes, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key structural relationships.

Anhydrous Cobalt(III) Chloride (CoCl₃): An Elusive Precursor

Cobalt(III) chloride in its uncomplexed, anhydrous form is a highly unstable and elusive compound.[1] In this simple binary compound, cobalt exists in the +3 oxidation state. While stable crystalline forms are not readily isolated under ambient conditions, CoCl₃ has been observed and studied in the gas phase at elevated temperatures.[1] Its primary significance in chemistry is as a precursor for the synthesis of more stable cobalt(III) coordination complexes.

Structure and Bonding

Theoretical studies and gas-phase experiments suggest that the CoCl₃ molecule is planar with D₃h symmetry. In the gas phase at high temperatures, it exists in equilibrium with cobalt(II) chloride and chlorine gas.

Synthesis and Handling

The synthesis of bulk, pure CoCl₃ is not well-established due to its instability. It is typically generated in situ for subsequent reactions to form stable Co(III) complexes. The general approach involves the oxidation of a cobalt(II) salt in the presence of ligands that can stabilize the Co(III) center.

Trichlorocobaltate(II) Complexes: Anionic Coordination Compounds

Trichlorocobaltate(II) complexes are anionic species where a cobalt(II) ion is coordinated to three chloride ligands and one or more other ligands, resulting in an overall negative charge. A common example is the [CoCl₃L]⁻ anion, where L is a neutral ligand. These complexes typically exhibit a tetrahedral coordination geometry around the cobalt center.

Crystal Structure of a Representative Trichlorocobaltate(II) Complex

A well-characterized example of this class is tetraethylammonium trichlorido(triphenylphosphine)cobaltate(II), [N(C₂H₅)₄][CoCl₃(PPh₃)].

Table 1: Crystallographic Data for [N(C₂H₅)₄][CoCl₃(PPh₃)]

| Parameter | Value |

| Chemical Formula | C₂₆H₃₅NCl₃CoP |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| a (Å) | 17.807(7) |

| V (ų) | 5646.4 |

| Z | 8 |

| Calculated Density (g/cm³) | 1.31 |

Table 2: Selected Bond Lengths and Angles for the [CoCl₃(PPh₃)]⁻ Anion

| Bond/Angle | Length (Å) / Degrees (°) |

| Co-P | - |

| Co-Cl | - |

| Cl-Co-Cl | 113.4(2) |

| Cl-Co-P | 105.2(2) |

Note: Specific bond lengths were not provided in the available search results.

Bonding in Trichlorocobaltate(II) Complexes

The bonding in these tetrahedral Co(II) complexes can be described by ligand field theory. The three chloride ligands and the additional ligand (e.g., triphenylphosphine) create a tetrahedral ligand field around the d⁷ Co(II) ion. The bonding is primarily ionic, with a degree of covalent character in the Co-ligand bonds.

Experimental Protocol: Synthesis of [N(C₂H₅)₄][CoCl₃(PPh₃)]

The synthesis of [N(C₂H₅)₄][CoCl₃(PPh₃)] is achieved through the reaction of (NH₄)₃VS₄, CoCl₂(PPh₃)₂, and NEt₄Cl in a dichloromethane solvent.

Materials:

-

(NH₄)₃VS₄

-

Bis(triphenylphosphine)cobalt(II) chloride (CoCl₂(PPh₃)₂)

-

Tetraethylammonium chloride (NEt₄Cl)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve CoCl₂(PPh₃)₂ and NEt₄Cl in dichloromethane.

-

Add (NH₄)₃VS₄ to the solution.

-

Allow the reaction to proceed, leading to the formation of the desired product.

-

Isolate the crystalline product by filtration.

-

Wash the crystals with a suitable solvent and dry under vacuum.

Experimental Protocol: Single Crystal X-ray Diffraction

The determination of the crystal structure of compounds like [N(C₂H₅)₄][CoCl₃(PPh₃)] is performed using single-crystal X-ray diffraction.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential solvent loss.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), is used to irradiate the crystal.

-

The crystal is rotated, and a series of diffraction images are collected at different orientations.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Cobalt(III) Coordination Complexes with Chloride Counter-ions

This is the most extensive class of compounds that can be described as "this compound." These are typically cationic cobalt(III) complexes where the positive charge of the coordination sphere is balanced by three chloride anions. The cobalt(III) center is in a +3 oxidation state and is typically octahedrally coordinated to six ligands.

Representative Example 1: Hexaamminecobalt(III) Chloride, [Co(NH₃)₆]Cl₃

Hexaamminecobalt(III) chloride is a classic example of a Werner complex and serves as an excellent illustration of this class of compounds.

Table 3: Crystallographic Data for [Co(NH₃)₆]Cl₃

| Parameter | Value |

| Chemical Formula | [Co(NH₃)₆]Cl₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 9.9797(3) |

| b (Å) | 12.6994(3) |

| c (Å) | 14.7415(4) |

| β (°) | 102.870(1) |

| V (ų) | - |

| Z | - |

Note: V and Z values were not provided in the available search results.

Table 4: Selected Bond Lengths and Angles for the [Co(NH₃)₆]³⁺ Cation

| Bond/Angle | Length (Å) / Degrees (°) |

| Co-N | - |

| N-Co-N (cis) | ~90 |

| N-Co-N (trans) | ~180 |

Note: Specific bond lengths were not provided in the available search results.

Representative Example 2: Tris(ethylenediamine)cobalt(III) Chloride, [Co(en)₃]Cl₃

Tris(ethylenediamine)cobalt(III) chloride is another historically significant coordination complex that exists as enantiomers. It often crystallizes as a hydrate.

Table 5: Crystallographic Data for racemic-[Co(en)₃]Cl₃·xH₂O

| Parameter | Value |

| Chemical Formula | [Co(C₂H₈N₂)₃]Cl₃·xH₂O |

| Crystal System | Trigonal |

| Space Group | P-3c1 |

| a (Å) | - |

| c (Å) | - |

| V (ų) | - |

| Z | - |

Note: Specific unit cell parameters, V and Z values were not provided in the available search results.

Table 6: Selected Bond Lengths and Angles for the [Co(en)₃]³⁺ Cation

| Bond/Angle | Length (Å) / Degrees (°) |

| Co-N | 1.947 - 1.981[2][3][4] |

| N-Co-N (within chelate ring) | ~85[3] |

| N-Co-N (between rings) | ~90[3] |

Bonding in Cobalt(III) Coordination Complexes

The bonding in these octahedral Co(III) complexes is well-described by ligand field theory. The six ligands create an octahedral field that splits the d-orbitals of the Co³⁺ ion (a d⁶ system) into a lower energy t₂g set and a higher energy eg set. For strong-field ligands like ammonia and ethylenediamine, the energy splitting is large, leading to a low-spin configuration where all six d-electrons occupy the t₂g orbitals. This results in a diamagnetic complex. The bonds between the cobalt ion and the nitrogen atoms of the ligands are coordinate covalent bonds.

Experimental Protocol: Synthesis of Hexaamminecobalt(III) Chloride, [Co(NH₃)₆]Cl₃

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Concentrated ammonia solution

-

Activated charcoal

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

Dissolve CoCl₂·6H₂O and NH₄Cl in water.

-

Add activated charcoal and concentrated ammonia solution to the mixture.

-

Bubble air vigorously through the solution for several hours to oxidize the Co(II) to Co(III). The color of the solution will change from red to yellowish-brown.

-

Filter the resulting crystals and charcoal.

-

To purify the product, dissolve the crude crystals and charcoal in hot water containing a small amount of concentrated HCl.

-

Filter the hot solution to remove the charcoal.

-

Precipitate the pure [Co(NH₃)₆]Cl₃ by adding concentrated HCl to the filtrate and cooling the solution.

-

Collect the purified crystals by filtration, wash with ethanol, and air dry.

Experimental Protocol: Synthesis of Tris(ethylenediamine)cobalt(III) Chloride, [Co(en)₃]Cl₃

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ethylenediamine (en)

-

Water

Procedure:

-

Prepare an aqueous solution of a cobalt(II) salt, such as cobalt(II) chloride.[2][3]

-

Add ethylenediamine to the solution.

-

Purge the solution with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III).[2][3]

-

The product, [Co(en)₃]Cl₃, will crystallize from the solution, often as a di- or trihydrate.[2]

-

Isolate the yellow-gold needle-like crystals by filtration.[2][3]

-

The crystals can be washed with a suitable solvent (e.g., ethanol) and air-dried.

Visualizations of this compound Structures

The following diagrams, generated using the DOT language, illustrate the coordination environments and structural relationships discussed in this guide.

Caption: Tetrahedral coordination of the Co(II) center in the [CoCl₃(PPh₃)]⁻ anion.

Caption: Octahedral coordination of the Co(III) center in the [Co(NH₃)₆]³⁺ cation.

Caption: Bidentate chelation of ethylenediamine (en) ligands to the Co(III) center.

References

An In-depth Technical Guide on the Thermodynamic Properties of Cobalt(III) Chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cobalt(III) chloride (CoCl₃) is a highly unstable and elusive inorganic compound.[1][2] Unlike its more common cobalt(II) counterpart, CoCl₃ has not been isolated as a stable solid under standard conditions, which severely limits the experimental determination of its bulk thermodynamic properties. It has been observed in the gas phase at high temperatures and trapped in inert matrices at cryogenic temperatures.[1][2] This guide provides a comprehensive overview of the available thermodynamic data for CoCl₃, primarily for the gaseous state. Due to the inherent instability of CoCl₃, this document also presents detailed thermodynamic data for the closely related and stable cobalt(II) chloride (CoCl₂) and the stable coordination complex hexaamminecobalt(III) chloride ([Co(NH₃)₆]Cl₃). Understanding the properties of these related compounds is crucial for contextualizing the behavior of the Co(III) ion in a chloride environment and is relevant for applications in research and drug development where cobalt complexes are utilized.

The Instability and Decomposition of Cobalt(III) Chloride

Cobalt(III) chloride is thermodynamically unstable and readily decomposes to the more stable cobalt(II) chloride and chlorine gas. This decomposition is a key feature of its chemistry.

Caption: Instability and decomposition pathway of CoCl₃.

The equilibrium between CoCl₂ and CoCl₃ in the gas phase has been studied at high temperatures. At 999 K, CoCl₃ was found to be the predominant cobalt species in the vapor phase, but as the temperature increases, the equilibrium shifts towards the formation of CoCl₂.[2] Theoretical calculations using a Born-Haber cycle estimate the standard enthalpy of formation (ΔH°f) of CoCl₃ to be approximately -25 kJ/mol, whereas the value for CoCl₂ is significantly more exothermic at -286 kJ/mol, highlighting the greater stability of the cobalt(II) state.[3][4]

Thermodynamic Data Presentation

Due to its instability, a complete set of standard thermodynamic data for solid CoCl₃ is not available. However, data for the gaseous phase has been determined and is presented below, alongside comprehensive data for the stable CoCl₂ and [Co(NH₃)₆]Cl₃ for comparative purposes.

Cobalt(III) Chloride (CoCl₃) - Gas Phase

The following data pertains to gaseous CoCl₃ and is sourced from the NIST WebBook.[5]

Table 1: Thermodynamic Properties of Gaseous Cobalt(III) Chloride

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -163.59 | kJ/mol |

| Molar Mass | M | 165.292 | g/mol |

Note: Standard state is 298.15 K and 1 bar.

The heat capacity of gaseous CoCl₃ can be calculated using the Shomate Equation parameters provided by NIST.[5]

Cobalt(II) Chloride (CoCl₂)

Cobalt(II) chloride is a stable solid, and its thermodynamic properties are well-documented.

Table 2: Thermodynamic Properties of Cobalt(II) Chloride (Anhydrous Solid)

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -312.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔG°f | -269.8 | kJ/mol |

| Standard Molar Entropy | S° | 109.2 | J/mol·K |

| Molar Heat Capacity (at 298.15 K) | C_p | 78.49 | J/mol·K |

| Molar Mass | M | 129.839 | g/mol |

Data compiled from various sources.

Hexaamminecobalt(III) Chloride ([Co(NH₃)₆]Cl₃)

The Co(III) ion is stabilized by coordination with ligands such as ammonia, forming stable complexes like hexaamminecobalt(III) chloride.

Table 3: Thermodynamic Properties of Hexaamminecobalt(III) Chloride (Solid)

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -1033.9 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔG°f | -144.90 | kcal/mol |

| Molar Mass | M | 267.48 | g/mol |

Note: The value for ΔG°f was calculated from solubility data.[6] 1 kcal = 4.184 kJ.

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental techniques. For unstable compounds like CoCl₃, these methods are often indirect or performed under non-standard conditions.

High-Temperature Equilibrium Studies (for gaseous CoCl₃)

Objective: To determine the thermodynamic properties of gaseous CoCl₃ by studying its equilibrium with CoCl₂ and Cl₂ at high temperatures.

Methodology:

-

Sample Preparation: A sample of solid CoCl₂ is placed in a sealed reaction vessel made of a material capable of withstanding high temperatures and the corrosive nature of chlorine gas (e.g., quartz).

-

Equilibrium Establishment: The vessel is heated in a furnace to a series of high temperatures (e.g., 900-1100 K). At each temperature, the system is allowed to reach equilibrium: 2 CoCl₃(g) ⇌ 2 CoCl₂(g) + Cl₂(g).

-

Pressure Measurement: The total pressure inside the vessel is measured at each temperature using a manometer. The partial pressures of the gaseous species (CoCl₃, CoCl₂, and Cl₂) are then determined.[2]

-

Data Analysis: The equilibrium constant (K_p) is calculated at each temperature. Using the van't Hoff equation, the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the reaction can be determined from a plot of ln(K_p) versus 1/T. From these values, the thermodynamic properties of gaseous CoCl₃ can be derived.

Matrix Isolation Spectroscopy (for unstable species)

Objective: To trap and spectroscopically study unstable molecules like CoCl₃ at very low temperatures.

Methodology:

-

Generation of CoCl₃: Gaseous CoCl₃ is generated in situ, for example, by sputtering cobalt electrodes with chlorine atoms.[2]

-

Trapping: The generated CoCl₃ molecules are co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic surface (e.g., a CsI window) cooled to a very low temperature (e.g., 14 K).[2] This forms a rigid, inert matrix where the CoCl₃ molecules are isolated and stabilized.

-

Spectroscopic Analysis: The trapped molecules are then studied using various spectroscopic techniques (e.g., IR, UV-Vis) to determine their structure and properties. While this method does not directly yield bulk thermodynamic data like enthalpy of formation, it provides critical information about the molecule's stability and geometry.

Differential Scanning Calorimetry (DSC) (for stable compounds)

Objective: To measure heat flow associated with thermal transitions in a material, allowing determination of heat capacity and enthalpy changes.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the sample (e.g., CoCl₂·6H₂O) is hermetically sealed in a sample pan (e.g., aluminum). An empty pan is used as a reference.[7]

-

Thermal Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a linear rate of 10 °C/min).[8]

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.[7]

-

Data Analysis: Peaks in the heat flow curve indicate thermal events such as melting, decomposition, or dehydration. The area under a peak is proportional to the enthalpy change (ΔH) of the transition. The heat capacity (C_p) can be determined from the displacement of the baseline.[8]

Caption: General experimental workflow for DSC.

Relevance in Drug Development

While the highly unstable CoCl₃ is not directly used in therapeutic applications, understanding the thermodynamics of cobalt chlorides and cobalt(III) complexes is significant for drug development professionals. Cobalt is an essential trace element (as part of Vitamin B12), but cobalt salts can also exhibit toxicity. The stability of different cobalt oxidation states and their complexes is critical for:

-

Design of Cobalt-Based Therapeutics: Cobalt complexes are investigated for various medicinal applications. The thermodynamic stability of these complexes in biological media determines their mechanism of action, potential for ligand exchange, and overall efficacy and toxicity.

-

Understanding Toxicity: The release of cobalt ions from less stable compounds can lead to toxicity. Thermodynamic data helps predict which compounds are likely to remain intact and which may release free cobalt ions under physiological conditions.

-

Biochemical Research: Stable Co(III) complexes like [Co(NH₃)₆]³⁺ are used as probes in biochemical and biophysical studies, for instance, in DNA condensation and stabilization of nucleic acid structures, due to their well-defined structure and kinetic inertness.[9][10] Knowledge of their thermodynamic properties is essential for interpreting these experiments accurately.

References

- 1. About: Cobalt(III) chloride [dbpedia.org]

- 2. Cobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. thestudentroom.co.uk [thestudentroom.co.uk]

- 5. cobalt trichloride [webbook.nist.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. ijsr.net [ijsr.net]

- 8. akjournals.com [akjournals.com]

- 9. usbio.net [usbio.net]

- 10. Hexaamminecobalt(III) chloride - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide on the Solubility of Trichlorocobalt in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility of trichlorocobalt, more formally known as cobalt(III) chloride (CoCl₃), in various organic solvents. A key focus of this guide is to address the significant challenges in obtaining quantitative solubility data due to the inherent instability of this compound.

Introduction to this compound (Cobalt(III) Chloride)

Cobalt(III) chloride is an inorganic compound with the chemical formula CoCl₃. It is a subject of research interest due to the +3 oxidation state of the cobalt ion. However, CoCl₃ is notoriously unstable and elusive, particularly in its anhydrous form.[1] Reports suggest that solid anhydrous CoCl₃ decomposes at temperatures above -60°C.[1] This instability is a primary factor limiting the extent of experimental data, including precise solubility measurements, available in the scientific literature. Much of the available information on "cobalt chloride" solubility refers to the more common and stable cobalt(II) chloride (CoCl₂). Therefore, careful differentiation is crucial when reviewing existing data.

Solubility of this compound: A Qualitative Overview

Due to its instability, quantitative solubility data for this compound in organic solvents is exceptionally scarce. The available information is largely qualitative. Early reports, though not always reproduced, indicate that CoCl₃ can form green solutions in certain anhydrous organic solvents at very low temperatures.[1] The hexahydrated form of cobalt(III) chloride is noted to be soluble in a broader range of solvents.[2]

Below is a table summarizing the available qualitative solubility information for this compound and its hexahydrate.

| Compound Form | Solvent | Solubility | Observation | Source(s) |

| Anhydrous Cobalt(III) Chloride (CoCl₃) | Anhydrous Ethanol | Soluble | Forms a green solution; stable only at very low temperatures (below -60°C). | [1] |

| Anhydrous Cobalt(III) Chloride (CoCl₃) | Anhydrous Diethyl Ether | Soluble | Forms a green solution; stable only at very low temperatures (below -60°C). | [1] |

| Cobalt(III) Chloride Hexahydrate | Ethanol | Soluble | - | [2] |

| Cobalt(III) Chloride Hexahydrate | Acetone | Soluble | - | [2] |

| Cobalt(III) Chloride Hexahydrate | Diethyl Ether | Soluble | - | [2] |

Note: It is critical for researchers to verify the form of cobalt chloride they are working with, as the solubility properties of anhydrous CoCl₃, its hydrated forms, and CoCl₂ are distinct.

Experimental Protocol for Determining the Solubility of an Unstable Compound

The determination of the solubility of an unstable compound like this compound requires specialized procedures to prevent decomposition. The following is a generalized experimental protocol based on standard methods for solubility determination, adapted for a thermally sensitive solute.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific low temperature.

Materials:

-

This compound (CoCl₃)

-

Anhydrous organic solvent of interest

-

Low-temperature thermostat bath

-

Inert gas (e.g., Argon or Nitrogen)

-

Sealed, temperature-controlled reaction vessel

-

Magnetic stirrer and stir bar

-

Syringe with a sub-micron filter

-

Pre-weighed collection flask

-

Analytical balance

-

Spectrophotometer (for concentration determination, if applicable)

Procedure:

-

Preparation:

-

Ensure the solvent is thoroughly dried and deoxygenated to prevent unwanted reactions.

-

Set the low-temperature thermostat bath to the desired experimental temperature (e.g., -70°C).

-

Place the sealed reaction vessel in the bath and allow it to equilibrate.

-

Purge the reaction vessel with an inert gas to create an inert atmosphere.

-

-

Sample Addition:

-

Weigh a sample of CoCl₃ in a glovebox under an inert atmosphere to prevent exposure to moisture and air.

-

Carefully add an excess amount of the solid CoCl₃ to the pre-chilled, anhydrous solvent in the reaction vessel. The presence of undissolved solid is necessary to ensure saturation.

-

-

Equilibration:

-

Seal the reaction vessel and commence stirring to facilitate the dissolution process.

-

Allow the mixture to stir for a prolonged period (e.g., 24-48 hours) at the constant low temperature to ensure that equilibrium is reached. The exact time may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is assumed, stop the stirring and allow the undissolved solid to settle.

-

Using a pre-chilled syringe equipped with a sub-micron filter, carefully withdraw a known volume of the supernatant liquid. The filtration step is crucial to separate the dissolved solute from any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered solution to a pre-weighed collection flask.

-

Carefully evaporate the solvent under reduced pressure and at a low temperature to prevent decomposition of the solute.

-

Once the solvent is fully evaporated, weigh the flask containing the solid residue. The difference in weight will give the mass of the dissolved CoCl₃.

-

-

Calculation of Solubility:

-

Calculate the solubility using the mass of the dissolved CoCl₃ and the volume of the withdrawn supernatant. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

-

-

Verification (Optional):

-

The concentration of the saturated solution can also be determined using a suitable analytical technique, such as UV-Vis spectrophotometry, if a stable chromophore is present and a calibration curve can be reliably prepared under the experimental conditions.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an unstable compound like this compound.

Caption: Experimental workflow for solubility determination of this compound.

References

An In-depth Technical Guide on the Magnetic Susceptibility and Electronic Configuration of Cobalt(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic configuration and predicted magnetic properties of cobalt(III) chloride (CoCl₃). Due to the inherent instability of this compound, this guide synthesizes theoretical principles of coordination chemistry with comparative data from stable cobalt(III) complexes to offer a comprehensive understanding.

Introduction: The Elusive Nature of Cobalt(III) Chloride

Cobalt(III) chloride is a compound of cobalt and chlorine where cobalt exhibits a +3 oxidation state. However, CoCl₃ is known to be highly unstable and elusive under normal conditions.[1][2] The simple cobalt(III) ion (Co³⁺) is a strong oxidizing agent, and in the presence of chloride ions, it readily undergoes reduction to the more stable cobalt(II) state, releasing chlorine gas. The standard reduction potential for the Co³⁺/Co²⁺ couple is +1.92 V, which is significantly higher than that of the Cl₂/Cl⁻ couple (+1.36 V), indicating that Co³⁺ can easily oxidize Cl⁻.[3]

Reports of CoCl₃ are limited to its existence in the gas phase at high temperatures or when stabilized at very low temperatures by being dispersed in a frozen argon matrix.[1][2] Consequently, direct experimental measurement of the magnetic susceptibility of solid CoCl₃ is not feasible, and its properties must be inferred from theoretical models and comparison with stable Co(III) complexes.

Electronic Configuration of the Cobalt(III) Ion

The cobalt atom has an electronic configuration of [Ar] 3d⁷ 4s². To form the cobalt(III) ion, Co³⁺, the atom loses three electrons—two from the 4s orbital and one from the 3d orbital. This results in a d⁶ electronic configuration for the Co³⁺ ion: [Ar] 3d⁶ .

In a coordination complex, such as the hypothetical octahedral [CoCl₆]³⁻ entity, the five degenerate d-orbitals of the Co³⁺ ion are split into two distinct energy levels by the electrostatic field of the surrounding chloride ligands. In an octahedral field, these levels are the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). The distribution of the six d-electrons within these orbitals determines the magnetic properties of the complex.

High-Spin vs. Low-Spin States in d⁶ Complexes

For a d⁶ ion like Co³⁺ in an octahedral field, two possible electron configurations can arise, depending on the magnitude of the crystal field splitting energy (Δo) relative to the spin-pairing energy (P).

-

High-Spin State: This occurs when the ligand imposes a weak crystal field (Δo < P). The energy required to promote an electron to a higher-energy eg orbital is less than the energy required to pair it with an electron in a lower-energy t₂g orbital. Following Hund's rule, electrons will occupy the orbitals singly as much as possible. The resulting electronic configuration is t₂g⁴ eg² , which contains four unpaired electrons. Complexes in this state are paramagnetic.[4][5][6]

-

Low-Spin State: This occurs with strong-field ligands (Δo > P). The large energy gap makes it more energetically favorable for electrons to pair up in the lower t₂g orbitals rather than occupying the higher eg orbitals. The resulting electronic configuration is t₂g⁶ eg⁰ , which has no unpaired electrons. Complexes in this state are diamagnetic.[4][6][7]

The chloride ion (Cl⁻) is positioned on the weak-field end of the spectrochemical series.[8][9][10] Therefore, it is predicted that CoCl₃, if it could be formed in an octahedral geometry, would exist in a high-spin state .

Predicted Magnetic Properties of CoCl₃

Based on its predicted high-spin d⁶ configuration (t₂g⁴ eg²), CoCl₃ would be paramagnetic due to the presence of four unpaired electrons. The magnetic properties of a paramagnetic material can be quantified by its magnetic moment (μ). The spin-only magnetic moment (μ_so) can be calculated using the following formula:

μ_so = √[n(n+2)] B.M.

where n is the number of unpaired electrons and B.M. stands for Bohr Magnetons.

For high-spin CoCl₃ with n=4, the theoretical spin-only magnetic moment is:

μ_so = √[4(4+2)] = √24 ≈ 4.90 B.M.

In contrast, a low-spin d⁶ complex (n=0) would be diamagnetic with a magnetic moment of 0 B.M.[11]

Data Presentation: Theoretical and Comparative Magnetic Properties

The following tables summarize the theoretical magnetic properties for d⁶ cobalt complexes and provide experimental data for stable high-spin and low-spin Co(III) analogues for comparison.

Table 1: Theoretical Magnetic Properties of Octahedral Co(III) (d⁶) Complexes

| Spin State | Ligand Field | Electron Configuration | Unpaired Electrons (n) | Magnetic Behavior | Calculated Spin-Only Magnetic Moment (μ_so) |

| High-Spin | Weak (Δo < P) | t₂g⁴ eg² | 4 | Paramagnetic | 4.90 B.M. |

| Low-Spin | Strong (Δo > P) | t₂g⁶ eg⁰ | 0 | Diamagnetic | 0 B.M. |

Table 2: Experimental Magnetic Data for Stable Co(III) Complex Analogues

| Complex | Ligand Field Strength | Spin State | Magnetic Behavior | Observed Magnetic Moment (μ_obs) |

| [CoF₆]³⁻ | Fluoride (F⁻) is a weak-field ligand | High-Spin | Paramagnetic | ~4.9 B.M.[12][13] |

| [Co(NH₃)₆]³⁺ | Ammonia (NH₃) is a strong-field ligand | Low-Spin | Diamagnetic | 0 B.M.[7][14][15] |

The experimental data for [CoF₆]³⁻, which contains the weak-field fluoride ligand, strongly supports the prediction that CoCl₃ would also be a high-spin, paramagnetic compound with a similar magnetic moment.

Mandatory Visualizations

The logical relationships between electronic configuration, spin state, and magnetic properties are visualized below.

Caption: Relationship between ligand field, spin state, and magnetism for Co(III).

Caption: General experimental workflow for magnetic susceptibility by Gouy method.

Experimental Protocols: Magnetic Susceptibility Measurement

While CoCl₃ cannot be measured directly, the protocol for determining the magnetic susceptibility of a stable paramagnetic solid is well-established. The Gouy method is a classic technique.

Objective: To determine the gram magnetic susceptibility (χg) and effective magnetic moment (μ_eff) of a stable paramagnetic solid compound.

Apparatus:

-

Gouy Balance (or Evans Balance)

-

Electromagnet with a stable power supply

-

Analytical balance (for weighing)

-

Sample tube of uniform cross-section (Gouy tube)

-

Finely powdered solid sample

-

Standard calibrant (e.g., Hg[Co(SCN)₄])

Procedure (Gouy Method):

-

Calibration:

-

The balance constant (C) must be determined using a standard substance with a known magnetic susceptibility, such as Hg[Co(SCN)₄].

-

Follow steps 2-7 with the calibrant to calculate the constant C for the specific apparatus setup.

-

-

Sample Preparation:

-

Grind the solid sample into a fine, homogeneous powder to ensure uniform packing.

-

Carefully pack the powder into the Gouy tube to a specific, measured length (l). The packing should be tight and uniform to avoid air pockets.

-

-

Mass Measurement:

-

Using an analytical balance, accurately weigh the empty Gouy tube.

-

Accurately weigh the Gouy tube filled with the sample. The difference gives the mass of the sample (m).

-

-

Magnetic Measurement:

-

Suspend the filled Gouy tube from the balance arm so that the bottom of the sample is positioned in the center of the magnetic field and the top is outside the field.[16][17]

-

Record the apparent mass reading from the balance with the electromagnet turned OFF. This is the initial reading (R₀).

-

Turn the electromagnet ON to a fixed, stable current. Allow the reading to stabilize.

-

Record the apparent mass reading with the magnetic field ON. This is the final reading (R).[16][17] A paramagnetic sample will be attracted into the field, causing an apparent increase in mass (R > R₀).

-

-

Calculations:

-

Calculate the gram susceptibility (χg) using the formula: χg = [C * l * (R - R₀)] / [10⁹ * m] where C is the balance calibration constant, l is the sample length (cm), R and R₀ are the balance readings, and m is the sample mass (g).

-

Calculate the molar susceptibility (χ_M) by multiplying χg by the molar mass of the compound.

-

Correct the molar susceptibility for the diamagnetic contributions of the atoms and ligands in the complex to get the corrected molar susceptibility (χ'_M). Pascal's constants are used for this correction.

-

Calculate the effective magnetic moment (μ_eff) using the equation: μ_eff = 2.828 * √[(χ'_M) * T] where T is the absolute temperature (in Kelvin) at which the measurement was made.

-

Conclusion

While cobalt(III) chloride remains a synthetic challenge due to its thermodynamic instability, a robust theoretical framework allows for a confident prediction of its key electronic and magnetic properties. As a d⁶ metal center coordinated by weak-field chloride ligands, CoCl₃ is expected to adopt a high-spin electronic configuration (t₂g⁴ eg²). This configuration, with four unpaired electrons, would render the compound paramagnetic with a spin-only magnetic moment of approximately 4.90 B.M. This prediction is strongly supported by comparative experimental data from stable high-spin Co(III) complexes like [CoF₆]³⁻. The provided methodologies and diagrams offer a comprehensive guide for understanding these principles and for the experimental determination of magnetic properties in stable transition metal complexes.

References

- 1. About: Cobalt(III) chloride [dbpedia.org]

- 2. Cobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 3. Cobalt - Wikipedia [en.wikipedia.org]

- 4. sarthaks.com [sarthaks.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spin states (d electrons) - Wikipedia [en.wikipedia.org]

- 7. Explain the magnetic properties of [co(NH3)6]+3 with the help of crystal .. [askfilo.com]

- 8. Spectrochemical series - Wikipedia [en.wikipedia.org]

- 9. Spectrochemical Series- Definition and applications in Crystal field theory. [allen.in]

- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 11. Calculate the spin only magnetic moment for low spin octahedral complex o.. [askfilo.com]

- 12. The correct 'spin only' magnetic moments of \left[\mathrm{CoF}{6}\right]^.. [askfilo.com]

- 13. quora.com [quora.com]

- 14. Question: Bonding and magnetic properties of [Co(NH3)6]^{3+} | Filo [askfilo.com]

- 15. quora.com [quora.com]

- 16. holmarc.com [holmarc.com]

- 17. Gouy balance - Wikipedia [en.wikipedia.org]

Unraveling the Fleeting Existence of Trichlorocobalt: A Technical Guide to its Historical Discovery and Early Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(III) chloride, or trichlorocobalt (CoCl₃), is a molecule of significant interest due to the therapeutic potential of cobalt complexes. However, the simple inorganic compound itself is highly unstable and has proven notoriously difficult to isolate and characterize. This technical guide provides an in-depth review of the pivotal historical discoveries and early research that first provided definitive evidence for the existence of this elusive species. We will delve into the experimental protocols of the two primary methods that successfully identified this compound: high-temperature gas-phase equilibrium studies and low-temperature matrix isolation spectroscopy. All available quantitative data from these seminal works are summarized, and the logical and experimental workflows are visualized to offer a clear and comprehensive understanding of this foundational research.

Introduction: The Challenge of an Unstable Chloride

Early attempts in the 1920s and 1930s to synthesize bulk cobalt(III) chloride were met with limited success, with many claims of its formation later being questioned and the products suspected to be more complex coordination compounds such as the hexachlorocobaltate(III) anion, [CoCl₆]³⁻.[1] The inherent instability of this compound in the solid state made its isolation at ambient conditions a formidable challenge. It was recognized early on that CoCl₃, if it existed, would likely be a highly reactive and transient species. This guide focuses on the definitive early experiments that overcame these challenges to provide the first concrete evidence of its existence.

The First Definitive Sighting: Gas-Phase Equilibrium

The breakthrough in the study of this compound came from the pioneering work of Harald Schäfer and Kurt Krehl in 1952. They hypothesized that at high temperatures, an equilibrium could be established between cobalt(II) chloride (CoCl₂), chlorine gas (Cl₂), and cobalt(III) chloride (CoCl₃) in the gas phase.[1]

Experimental Protocol: The Transpiration Method

Schäfer and Krehl employed a dynamic method known as the transpiration method to study the high-temperature gas-phase equilibrium.

-

Apparatus: A flow system was constructed where a carrier gas (chlorine) was passed over a heated sample of solid cobalt(II) chloride. The apparatus was designed to allow for precise temperature control of the reaction zone and subsequent condensation and analysis of the transported vapors.

-

Procedure:

-

A known mass of solid CoCl₂ was placed in a reaction tube situated within a furnace.

-

A controlled flow of pure chlorine gas was passed over the heated CoCl₂.

-

The temperature of the furnace was precisely maintained at various high temperatures.

-

The gas stream, now containing a mixture of Cl₂, CoCl₂, and the hypothesized CoCl₃, was passed through a cooler section where the cobalt chlorides would condense.

-

The amount of transported cobalt was determined analytically, and from the volume of chlorine gas passed through the system, the partial pressures of the cobalt species could be calculated.

-

-

Principle of Detection: By measuring the total amount of cobalt transported in the chlorine stream and subtracting the known vapor pressure of CoCl₂, the partial pressure of the more volatile CoCl₃ could be determined at each temperature.

Quantitative Data: Partial Pressures in Equilibrium

The experiments of Schäfer and Krehl provided the first quantitative data on the existence of gaseous CoCl₃. They determined the partial pressures of CoCl₂ and CoCl₃ in a chlorine atmosphere at different temperatures.

| Temperature (K) | Partial Pressure of CoCl₂ (atm) | Partial Pressure of CoCl₃ (atm) |

| 872 | 0.00018 | 0.00021 |

| 920 | 0.00058 | 0.00057 |

| 973 | 0.0019 | 0.0015 |

| 1023 | 0.0053 | 0.0033 |

Note: Data derived from the graphical representations and thermodynamic equations presented by Schäfer and Krehl (1952). The original publication should be consulted for precise values.

Logical Workflow: Establishing the Existence of CoCl₃

The following diagram illustrates the logical workflow of the Schäfer and Krehl experiment.

Caption: Logical flow of the gas-phase experiment to identify CoCl₃.

Trapping the Unstable: Matrix Isolation Spectroscopy

Over three decades later, in 1983, D. W. Green and his colleagues provided further, direct spectroscopic evidence for the existence of this compound. They utilized the technique of matrix isolation, which involves trapping highly reactive species in a solid, inert matrix at cryogenic temperatures.

Experimental Protocol: Sputtering and Cryogenic Trapping

-

Apparatus: The experimental setup consisted of a high-vacuum chamber containing a sputtering source and a cryogenic window. The window, typically made of a material transparent to infrared radiation (e.g., CsI), was cooled to approximately 14 K by a closed-cycle helium refrigerator.

-

Procedure:

-

The chamber was evacuated to a very low pressure.

-

A target of metallic cobalt was bombarded with a beam of argon ions (sputtering), which ejected cobalt atoms.

-

Simultaneously, a mixture of chlorine gas heavily diluted in argon was introduced into the chamber and directed towards the cold window.

-

The cobalt atoms and chlorine molecules co-deposited on the cold window, where they reacted to form cobalt chlorides.

-

The argon gas solidified on the window, forming a rigid matrix that trapped the newly formed molecules, preventing them from reacting further.

-

-

Spectroscopic Analysis: The trapped molecules were then analyzed in situ using infrared spectroscopy. By passing an infrared beam through the transparent window, an absorption spectrum of the isolated molecules was obtained.

Quantitative Data: Vibrational Frequencies of CoCl₃

The infrared spectrum of the argon matrix containing the reaction products showed distinct absorption bands that could be assigned to the vibrational modes of the CoCl₃ molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| ν₃ (asymmetric stretch) | 485.1 |

Note: This represents the most intense and clearly identified vibrational frequency for CoCl₃ in an argon matrix as reported by Green et al. (1983). The original paper may contain data on other, weaker absorptions.

Experimental Workflow: Matrix Isolation of CoCl₃

The following diagram illustrates the experimental workflow for the matrix isolation of this compound.

References

coordination chemistry of trichlorocobalt complexes

An In-depth Technical Guide to the Coordination Chemistry of Trichlorocobalt Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , focusing on their synthesis, structure, physicochemical properties, and applications. The information presented is intended to serve as a technical resource for professionals in research and development.

Introduction to this compound Complexes

Cobalt, a first-row transition metal, exhibits a rich and diverse coordination chemistry, with the +2 and +3 oxidation states being the most common.[1][2] this compound complexes typically feature a cobalt(II) center, a d⁷ metal ion, coordinated to three chloride ligands and one or more additional ligands (L). These complexes can adopt various coordination geometries, most commonly tetrahedral ([CoCl₃L]⁻) or trigonal bipyramidal ([CoCl₃L₂]⁻).[2] The nature of the ancillary ligand L significantly influences the complex's structure, stability, and reactivity. The study of these complexes is crucial for understanding fundamental principles of coordination chemistry and for developing new applications in catalysis and medicine.

Synthesis and Structure

The synthesis of this compound(II) complexes generally involves the reaction of a cobalt(II) salt, most commonly cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), with the desired ligand in an appropriate solvent.[3][4] The coordination environment is highly sensitive to reaction conditions, including the solvent and the stoichiometry of the reactants.

A common synthetic pathway involves the displacement of weakly coordinated solvent molecules by stronger donor ligands. This process is often visually apparent, for instance, in the classic equilibrium between the pink, octahedral hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, and the blue, tetrahedral tetrachlorocobaltate(II) ion, [CoCl₄]²⁻, upon the addition of a chloride source.[5] This equilibrium underscores the fine energetic balance between different coordination geometries for Co(II).

Structurally, many this compound(II) complexes feature a four-coordinate, distorted tetrahedral geometry.[6] For example, in complexes with certain cinchona alkaloids, the species exist as zwitterions where the trichlorocobaltate unit is coordinated to the quinoline nitrogen atom, while the quinuclidine nitrogen is protonated.[7] In other cases, with bulky ligands, five-coordinate geometries can be observed.[8]

Experimental Protocols

General Synthesis of a Tetrahedral [CoCl₂(L)₂] Complex

This protocol is adapted from the synthesis of CoCl₂{PPh₂(p-C₆H₄NMe₂)}₂.[3]

-

Dissolve cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 1 mmol) in 20 mL of ethanol.

-

In a separate flask, dissolve the phosphine ligand (2 mmol) in 20 mL of dichloromethane.

-

Add the ligand solution dropwise to the cobalt chloride solution with constant stirring at room temperature.

-

Continue stirring the resulting solution for 4-6 hours.

-

Reduce the solvent volume under vacuum until a precipitate forms.

-

Collect the solid product by filtration, wash with cold ethanol and then diethyl ether.

-

Dry the product in a vacuum desiccator.

Synthesis of a Cationic this compound Complex: Co(amtp)Cl

This protocol describes the synthesis of a complex where the cobalt center is coordinated to one chloride and a tripodal nitrogen ligand (amtp = tris(1-pyrazolylmethyl)amine).[6]

-

Prepare the amtp ligand in situ by stirring 1-(hydroxymethyl)pyrazole (3 mmol) with ammonium acetate (1 mmol) in 10 mL of acetonitrile for 3 days at room temperature.

-

To the resulting ligand solution, add CoCl₂·6H₂O (1 mmol) to yield a purple solution.

-

After stirring for 2 hours, add an aqueous solution (2 mL) of sodium tetraphenylborate (NaBPh₄, 1 mmol) dropwise.

-

The solution will turn red. Allow the solvent to evaporate slowly at room temperature.

-

Collect the resulting purple plate-like crystals of --INVALID-LINK--.

Spectroscopic and Magnetic Properties

Spectroscopic and magnetic measurements are essential tools for characterizing the electronic structure and geometry of cobalt(II) complexes.

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of a Co(II) complex is highly indicative of its coordination geometry.[5]

-

Tetrahedral Complexes : Typically exhibit an intense blue color. Their spectra are characterized by strong absorption bands in the 600-700 nm region, corresponding to the ⁴A₂(F) → ⁴T₁(P) d-d transition.[5][9][10] The molar absorptivity (ε) for these transitions is relatively high (often > 100 L mol⁻¹ cm⁻¹).

-

Octahedral Complexes : Generally appear pink or reddish. They show weaker absorption bands in the 450-580 nm range.[5][11]

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to confirm the coordination of ligands to the cobalt center. The coordination of a ligand, such as one containing an azomethine (C=N) or phosphine (P-Ar) group, results in a shift of the characteristic vibrational frequencies of these groups compared to the free ligand.[12] Furthermore, new bands may appear in the far-IR region corresponding to Co-Cl, Co-N, or Co-P stretching vibrations.[3]

Magnetic Properties

High-spin cobalt(II) (d⁷) complexes are paramagnetic due to the presence of three unpaired electrons. Magnetic susceptibility measurements provide valuable insight into the coordination environment.[13] The spin-only magnetic moment (μ_so) for a high-spin d⁷ ion is 3.87 B.M.[14] However, for tetrahedral Co(II) complexes, the measured effective magnetic moment (μ_eff) is typically significantly higher, falling in the range of 4.3–4.8 B.M.[13] This deviation is due to a large, unquenched orbital angular momentum contribution arising from the ⁴A₂ ground state. High-spin octahedral Co(II) complexes also show a large orbital contribution, with magnetic moments ranging from 4.7 to 5.2 B.M.

| Complex Type | Coordination Geometry | Typical λ_max (nm) | μ_eff (B.M.) | Reference(s) |

| [CoCl₄]²⁻ | Tetrahedral | 600 - 700 | ~4.6 | [5] |

| [Co(H₂O)₆]²⁺ | Octahedral | 450 - 580 | 4.7 - 5.2 | [5] |

| [CoCl₂(PPh₂Py)₂] | Distorted Octahedral | 587 | - | [3] |

| [Co(CH₃-im)₂Cl₂] | Tetrahedral | - | 4.66 | [15] |

Table 1: Summary of Spectroscopic and Magnetic Data for Representative Co(II) Complexes.

Reactivity and Catalytic Applications

The versatile coordination chemistry and redox properties of cobalt make its complexes, including this compound species, effective catalysts for a variety of organic transformations.

-

Oxidation Reactions : Cobalt complexes are well-known catalysts for oxidation reactions, including the epoxidation of alkenes.[5][16]

-

CO₂ Fixation : Tri-nuclear cobalt complexes have demonstrated high activity for the cycloaddition of CO₂ with epoxides to produce cyclic organic carbonates, offering a valuable route for carbon dioxide utilization.[17]

-

Hydrogen Evolution : Cobalt corrole complexes have been shown to be effective electrocatalysts for the hydrogen evolution reaction (HER).[18]

-

Insertion and Cyclopropanation : Cobalt(III) corroles can also catalyze N-H insertion and cyclopropanation reactions.[19]

Relevance in Drug Development

The unique properties of transition metals are increasingly being harnessed for the development of novel therapeutics.[20] Cobalt complexes have shown significant potential as antiviral and antibacterial agents, and their mechanisms of action are a subject of intense research.[21][22]

The therapeutic strategy often relies on the kinetic inertness of Co(III) versus the lability of Co(II). This allows for the design of Co(III) "prodrugs" that are stable and non-toxic until they reach a target site (e.g., a hypoxic tumor environment), where they are reduced to the more reactive Co(II) state. This bioreductive activation can release a cytotoxic ligand or result in a Co(II) species that directly inhibits a biological target, such as a key enzyme.[20] Another mechanism involves direct ligand exchange between a cobalt complex and amino acid residues in the active site of a target protein.[20] For example, this compound(II) complexes of cinchona alkaloids have been studied for their potential as antimalarial agents.[7]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reactions of cobalt( ii ) chloride and cobalt( ii ) acetate with hemisalen-type ligands: ligand transformation, oxidation of cobalt and complex format ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07089H [pubs.rsc.org]

- 5. This compound | 10241-04-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal and molecular structures of trichloro-cobalt(II) complexes of epiquinine, epiquinidine, and epidihydrocinchonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorocobalt complexes with pyridylethyl-derived diazacycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The visible spectra of Co(II) complexes [wwwchem.uwimona.edu.jm]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijsrp.org [ijsrp.org]

- 14. echemi.com [echemi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and characterization of trimetallic cobalt, zinc and nickel complexes containing amine-bis(benzotriazole phenolate) ligands: efficient catalysts for coupling of carbon dioxide with epoxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. "Corrole Synthesis and Catalytic Applications Toward Cobalt(III)-Cataly" by Chung Sik Kim [digitalcommons.usf.edu]

- 20. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. Cobalt Complexes as Antiviral and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Instability of Cobalt(III) Chloride: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(III) chloride (CoCl₃) is a chemical species of significant theoretical interest due to its inherent instability under normal conditions. This guide delves into the theoretical and computational studies that elucidate the factors governing the ephemeral existence of CoCl₃. By examining thermodynamic data, gas-phase equilibria, and the energetic penalties associated with its formation, we provide a comprehensive overview for researchers in chemistry and drug development who may encounter Co(III) species in their work. This document summarizes key quantitative data, outlines the principles of relevant experimental observations, and visualizes the underlying chemical logic.

Introduction

Cobalt is a first-row transition metal capable of existing in multiple oxidation states, with +2 and +3 being the most common. While cobalt(II) chloride (CoCl₂) is a stable, common laboratory chemical, cobalt(III) chloride is an elusive and unstable compound.[1] Its fleeting nature makes it a challenging subject for experimental characterization, thus elevating the importance of theoretical and computational chemistry in understanding its properties. CoCl₃ is known to be stable only at very low temperatures, decomposing at temperatures above -60°C.[1] This guide synthesizes the available data to provide a clear picture of why CoCl₃ is so unstable and under what conditions it can be observed.

Thermodynamic Instability

The primary reason for the instability of CoCl₃ is its highly endothermic enthalpy of formation. This means that the formation of CoCl₃ from its constituent elements in their standard states requires a significant input of energy.

Born-Haber Cycle Analysis

A Born-Haber cycle provides a clear quantitative picture of the enthalpy of formation by breaking it down into a series of individual energy changes. A calculation of the enthalpy of formation for solid CoCl₃ reveals a positive value, indicating an endothermic process.[2]

Table 1: Enthalpy Changes in the Born-Haber Cycle for CoCl₃

| Process | Enthalpy Change (kJ/mol) |

| Enthalpy of atomization of Co(s) | +427 |

| First ionization energy of Co(g) | +757 |

| Second ionization energy of Co(g) | +1640 |

| Third ionization energy of Co(g) | +3232 (approx.) |

| Enthalpy of atomization of Cl₂(g) (x 3/2) | +181.5 (121 x 1.5) |

| Electron affinity of Cl(g) (x 3) | -1095 (-365 x 3) |

| Lattice enthalpy of CoCl₃(s) | -5360 (approx.) |

| Enthalpy of Formation of CoCl₃(s) | +241 [2] |

Note: Some values are approximated from typical data as the direct source for the specific calculation was a video transcript. The final calculated enthalpy of formation is explicitly stated in the source.

The major energetic barrier to the formation of CoCl₃ is the very high third ionization energy of cobalt. Removing the third electron to form the Co³⁺ ion requires a substantial amount of energy that is not sufficiently compensated for by the subsequent lattice energy released when forming the solid ionic compound. This contrasts with CoCl₂, whose formation is an exothermic process.[2]

Computational Studies

Experimental Observations and Protocols

Direct synthesis and isolation of bulk CoCl₃ at standard conditions have not been verifiably reproduced.[1] However, its existence has been confirmed under specific, non-standard conditions.

Gas-Phase Equilibrium

At high temperatures, CoCl₃ can exist in the gas phase in equilibrium with CoCl₂ and chlorine gas.[1]

CoCl₂(g) + ½Cl₂(g) ⇌ CoCl₃(g)

The equilibrium is highly temperature-dependent. At 999 K (726 °C), CoCl₃ is the predominant cobalt species in the vapor phase, but as the temperature increases, the equilibrium shifts to the left, favoring the more stable CoCl₂.[1]

Table 2: Partial Pressures of Cobalt Chlorides in the Gas Phase at Equilibrium

| Temperature (K) | Partial Pressure of CoCl₃ (mm Hg) | Partial Pressure of CoCl₂ (mm Hg) |

| 999 | 0.72 | 0.62 |

| 1073 | 7.3 | 31.3 |

Matrix Isolation

A key experimental technique for studying highly reactive or unstable species is matrix isolation. This method involves trapping the molecule of interest in an inert, solid matrix at very low temperatures.

-

Experimental Protocol Outline (based on Green et al., 1983):

-

Generation of CoCl₃: CoCl₃ molecules are generated in the gas phase by sputtering cobalt electrodes with chlorine atoms.[1]

-

Trapping: The gaseous CoCl₃ molecules are co-condensed with a large excess of an inert gas, typically argon, onto a cryogenic surface (e.g., a CsI window) maintained at a very low temperature (around 14 K).[1]

-

Spectroscopic Analysis: Once trapped and isolated within the argon matrix, the CoCl₃ molecules are stable enough to be studied by various spectroscopic techniques, such as infrared or UV-Vis spectroscopy, allowing for the characterization of their molecular structure and bonding.

-

Visualizing the Instability and Equilibria

The following diagrams, generated using the DOT language, illustrate the key relationships discussed.

Caption: Energetic factors contributing to the instability of solid CoCl₃.

References

Unveiling the Physicochemical Landscape of Novel Tetrachlorocobaltate(II) Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and physical properties of newly developed tetrachlorocobaltate(II) salts. The unique characteristics of these compounds, arising from the interplay between the tetrahedral [CoCl₄]²⁻ anion and various organic cations, are making them a subject of increasing interest in fields ranging from materials science to medicinal chemistry. This document provides a consolidated overview of their key physical properties, detailed experimental protocols for their preparation and analysis, and visualizations of experimental workflows.

Core Physical Properties: A Tabulated Summary

The physical properties of tetrachlorocobaltate(II) salts are intrinsically linked to the nature of the accompanying organic cation. The size, shape, charge, and hydrogen-bonding capabilities of the cation significantly influence the crystal packing, thermal stability, and magnetic interactions within the solid state. The following tables summarize the key quantitative data extracted from recent studies on a selection of new tetrachlorocobaltate(II) salts.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| (2-amino-5-picolinium)₂[CoCl₄] | Monoclinic | P2₁/c | 8.0734 | 14.6297 | 15.6913 | 103.034 | [1] |

| [4-NO₂Bz-2-MePy]₂[CoCl₄] | Monoclinic | P2₁/n | - | - | - | - | [2] |

| [4FBzTPP]₂[CoCl₄] | Monoclinic | P2₁/c | - | - | - | - | [3] |

| (C₁₁H₁₈N₂O)₂[CoCl₄]₂·H₂O | Orthorhombic | Pccn | 29.090 | 9.774 | 11.751 | 90 | [4] |

| [NH₃(CH₂)₅NH₃][CoCl₄] | Monoclinic | P2₁/c | 7.1633 | 15.940 | 11.137 | 98.44 | [5] |

Table 1: Crystallographic Data for Selected Tetrachlorocobaltate(II) Salts.

| Compound | Magnetic Behavior | Key Findings | Ref. |

| Dicationic Imidazolium/Pyridinium Salts | Weak Antiferromagnetic | Magnetic susceptibility (χMT values) are higher than salts with monocationic counterions.[1] | [1] |

| [4-NO₂Bz-2-MePy]₂[CoCl₄] | Weak Antiferromagnetic | The salt displays weak antiferromagnetic interaction with the lowering of temperature.[2] | [2] |

| (C₁₁H₁₈N₂O)₂[CoCl₄]₂·H₂O | Weak Antiferromagnetic Coupling | Magnetic susceptibility measurements indicate the presence of weak antiferromagnetic coupling interactions.[4] | [4] |

| [NH₃(CH₂)₅NH₃][CoCl₄] | Paramagnetic (Curie-Weiss) | Exhibits slightly positive deviations of the magnetic susceptibility from the Curie-Weiss law, consistent with the ⁴A₂ ground state for the tetrachlorocobaltate anion.[5] | [5] |

Table 2: Magnetic Properties of Selected Tetrachlorocobaltate(II) Salts.

| Compound | Melting Point (°C) | Thermal Stability | Solubility | Ref. |

| Dicationic Imidazolium/Pyridinium Salts | Varies | Thermal stability of phosphonium or imidazolium-based salts is higher than that of pyridinium or triethylaminonium analogues.[1] | Soluble in polar solvents (methanol, water).[1] | [1] |

| [4-NO₂Bz-2-MePy]₂[CoCl₄] | - | - | - | [2] |

| (C₁₁H₁₈N₂O)₂[CoCl₄]₂·H₂O | - | Characterized by thermodifferential and gravimetric analyses.[4] | - | [4] |

| [NH₃(CH₂)ₙNH₃][CoCl₄] (n=8, 10) | Below 100 | The compounds with eight and ten carbon atoms show phase transitions in the solid state.[5] | - | [5] |

Table 3: Thermal and Solubility Properties of Selected Tetrachlorocobaltate(II) Salts.

Experimental Protocols

The synthesis and characterization of new tetrachlorocobaltate(II) salts generally follow a well-established set of procedures. Below are detailed methodologies for the key experiments involved.

Synthesis of Tetrachlorocobaltate(II) Salts

A common method for the preparation of tetrachlorocobaltate(II) salts involves the reaction of a cobalt(II) salt, typically cobalt(II) chloride hexahydrate, with the chloride salt of the desired organic cation in a suitable solvent.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Chloride salt of the organic cation (e.g., 2-amino-5-picolinium chloride)

-

Solvent (e.g., ethanol, methanol, water, or a mixture thereof)

Procedure:

-

Dissolve stoichiometric amounts of cobalt(II) chloride hexahydrate and the organic cation chloride salt in the chosen solvent. The molar ratio is typically 1:2 (Co²⁺:cation⁺).

-

Stir the resulting solution at room temperature for a specified period, often several hours, to ensure complete reaction.

-

Slowly evaporate the solvent at room temperature or by gentle heating to induce crystallization.

-

Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Characterization Techniques

A comprehensive characterization of the synthesized salts is crucial to determine their structure and physical properties.

-

Single-Crystal X-ray Diffraction: This technique provides definitive information about the crystal structure, including bond lengths, bond angles, and the overall packing of the ions in the solid state.

-

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk crystalline material.

-

UV-Visible Spectroscopy: This method is employed to study the electronic transitions within the [CoCl₄]²⁻ anion and to investigate charge transfer interactions between the anion and the cation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic vibrational modes of the organic cation and to confirm the absence of water or solvent molecules in the final product (unless they are part of the crystal structure).

-

Magnetic Susceptibility Measurements: These measurements, typically performed over a range of temperatures, provide insight into the magnetic behavior of the cobalt(II) center, indicating whether the material is paramagnetic, ferromagnetic, or antiferromagnetic.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability of the compounds, identify phase transitions, and determine melting points.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for the synthesis and characterization of new tetrachlorocobaltate(II) salts, and the logical relationship between the cation structure and the resulting physical properties.

Caption: Experimental workflow for the synthesis and characterization of new tetrachlorocobaltate(II) salts.

Caption: Logical relationship between the organic cation structure and the physical properties of tetrachlorocobaltate(II) salts.

References

- 1. researchgate.net [researchgate.net]

- 2. crystal-structure-optical-magnetic-and-antibacterial-properties-of-a-new-tetrachlorocobaltate-ii-salt-with-4-nitrobenzyl-substituted-2-methyl-pyridinium - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cobalt(III) Chloride Octahedral Complexes with Ammonia

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and theoretical understanding of cobalt(III) chloride octahedral complexes with ammonia. These coordination compounds, pivotal in the development of inorganic chemistry, continue to be of significant interest for their diverse applications, including in materials science and as models for biological systems.

Introduction to Cobalt(III) Ammine Complexes

Cobalt(III) complexes are classic examples of coordination chemistry, typically exhibiting an octahedral geometry. The cobalt(III) ion, with a d⁶ electron configuration, forms kinetically inert complexes. When coordinated with ammonia, a strong-field ligand, these complexes are low-spin and diamagnetic.[1][2] The progressive substitution of ammonia ligands with chloride ions leads to a series of well-characterized complexes, each with distinct spectroscopic and chemical properties. This series serves as an excellent platform for studying the principles of ligand field theory.

Spectroscopic and Magnetic Properties

The electronic spectra of cobalt(III) ammine complexes are characterized by d-d transitions, which are governed by the octahedral ligand field.[3] The two lowest energy spin-allowed transitions observed in the UV-Vis spectra of [Co(NH₃)₆]³⁺ are assigned to ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g.[4][5] The positions of these absorption bands are sensitive to the ligand environment, shifting as ammonia ligands are replaced by chloride.

As ammonia is a stronger field ligand than chloride, this substitution leads to a decrease in the crystal field splitting energy (Δo), causing a shift in the absorption maxima to longer wavelengths (a red shift). This phenomenon is a direct illustration of the spectrochemical series.[6][7]

The magnetic properties of these complexes are a direct consequence of their electronic configuration. Due to the strong ligand field of ammonia, the d⁶ electrons of Co(III) are paired in the lower energy t₂g orbitals, resulting in a low-spin configuration (t₂g⁶ eg⁰) and diamagnetism.[1][2]

Table 1: Spectroscopic Data for Cobalt(III) Chloride Ammine Complexes

| Complex | Color | λmax 1 (nm) | Assignment | λmax 2 (nm) | Assignment |

| [Co(NH₃)₆]Cl₃ | Orange-yellow[8][9] | 475[5][10] | ¹A₁g → ¹T₁g | 341[5] | ¹A₁g → ¹T₂g |

| [Co(NH₃)₅Cl]Cl₂ | Red-violet[11] | ~550[6] | ¹A₁g → ¹E | ~370 | ¹A₁g → ¹A₂ |

| trans-[Co(NH₃)₄Cl₂]Cl | Green | 618[12] | ¹A₁g → ¹E | - | - |

| cis-[Co(NH₃)₄Cl₂]Cl | Violet | ~530 | ¹A₁g → ¹B₂ | ~375 | ¹A₁g → ¹E |

Note: The assignments for the lower symmetry complexes are based on the splitting of the octahedral energy levels.

Table 2: Magnetic Properties of Cobalt(III) Chloride Ammine Complexes

| Complex | Electron Configuration | Spin State | Magnetic Behavior |

| [Co(NH₃)₆]Cl₃ | t₂g⁶ eg⁰[2] | Low-spin[1] | Diamagnetic[1] |

| [Co(NH₃)₅Cl]Cl₂ | (approximated as t₂g⁶ eg⁰) | Low-spin | Diamagnetic[11] |

| [Co(NH₃)₄Cl₂]Cl | (approximated as t₂g⁶ eg⁰) | Low-spin | Diamagnetic[13] |

Experimental Protocols

The synthesis of cobalt(III) ammine chlorides typically involves the oxidation of a cobalt(II) salt in the presence of ammonia and a catalyst.[14][15] The subsequent substitution reactions can be achieved by controlling the reaction conditions.

Synthesis of Hexaamminecobalt(III) Chloride, [Co(NH₃)₆]Cl₃

This procedure involves the air oxidation of cobalt(II) chloride in an ammoniacal solution with activated carbon as a catalyst.[15]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)[15]

-

Ammonium chloride (NH₄Cl)[15]

-

Concentrated ammonia solution (NH₃)[15]

-

Activated charcoal[15]

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Dissolve ammonium chloride in water in a flask.

-

Add cobalt(II) chloride hexahydrate to the solution and stir until dissolved.

-

In a fume hood, slowly add concentrated ammonia and a small amount of activated charcoal.

-

Bubble air through the solution for several hours until the color changes from red to yellowish-brown.[15]

-

Filter the solution to remove the charcoal.

-

Add concentrated HCl to the filtrate to precipitate the product.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the orange-yellow crystals by vacuum filtration, wash with ethanol, and air dry.[15]

Synthesis of Pentaamminechlorocobalt(III) Chloride, [Co(NH₃)₅Cl]Cl₂

This complex can be synthesized by the oxidation of a cobalt(II) salt in the presence of ammonia, followed by the addition of hydrochloric acid.[16]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Concentrated ammonia solution (NH₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Prepare a solution of ammonium chloride in concentrated ammonia in a flask.

-

Slowly add cobalt(II) chloride hexahydrate to the ammonia solution with constant swirling.

-

In a fume hood, carefully add 30% hydrogen peroxide to the slurry.

-

Heat the resulting solution gently, then add concentrated hydrochloric acid.

-

Cool the solution in an ice bath to induce crystallization.

-

Collect the red-violet crystals by vacuum filtration, wash with cold water and then ethanol, and air dry.[11][17]

Synthesis of trans-Tetraamminedichlorocobalt(III) Chloride, trans-[Co(NH₃)₄Cl₂]Cl

The trans isomer is typically prepared by the reaction of cobalt(II) chloride with ammonia and subsequent oxidation in the presence of a high concentration of chloride ions.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Concentrated ammonia solution (NH₃)

-

Concentrated hydrochloric acid (HCl)

-

Hydrogen peroxide (H₂O₂)

Procedure:

-

Dissolve cobalt(II) chloride hexahydrate in water and add concentrated ammonia.

-